D-Arabinonate Displays Highest Catalytic Efficiency (kcat/Km = 419 min⁻¹·mM⁻¹) Among Tested Substrates for C785_RS13685 Dehydratase
In a direct head-to-head comparison using homogeneously purified recombinant C785_RS13685 from Herbaspirillum huttiense, D-arabinonate exhibited a kcat/Km of 419 ± 11 min⁻¹·mM⁻¹, exceeding that of its closest structural analog L-xylonate (354 ± 19 min⁻¹·mM⁻¹) and dwarfing D-altronate (44.1 ± 1.7 min⁻¹·mM⁻¹) [1]. The ~9.5-fold advantage over D-altronate, a C5 epimer, underscores the stringent stereochemical requirements at the C4 and C5 positions.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for C785_RS13685 dehydratase |
|---|---|
| Target Compound Data | kcat/Km = 419 ± 11 min⁻¹·mM⁻¹; Km = 1.35 ± 0.10 mM; kcat = 563 ± 28 min⁻¹ |
| Comparator Or Baseline | L-Xylonate: kcat/Km = 354 ± 19 min⁻¹·mM⁻¹; D-Altronate: kcat/Km = 44.1 ± 1.7 min⁻¹·mM⁻¹ |
| Quantified Difference | 1.18-fold > L-xylonate; 9.5-fold > D-altronate |
| Conditions | Spectrophotometric assay using coupling enzyme; 8 substrate concentrations (0.1–1 mM); 25 °C; pH 7.5; n=3 |
Why This Matters
This quantifies the optimal substrate identity for D-arabinonate dehydratase, guiding enzyme assay design and substrate selection for biocatalytic applications.
- [1] Watanabe S, Fukumori F, Watanabe Y. Substrate and metabolic promiscuities of d-altronate dehydratase family proteins involved in non-phosphorylative d-arabinose, sugar acid, l-galactose and l-fucose pathways from bacteria. Mol Microbiol. 2019;112(1):147-165. DOI: 10.1111/mmi.14259. View Source
